molecular formula C16H12BrNO3S B12109305 Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 332135-64-5

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-

Cat. No.: B12109305
CAS No.: 332135-64-5
M. Wt: 378.2 g/mol
InChI Key: LVLVCIDHENQGHA-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a complex organic compound that features a brominated ethanone group attached to an indole ring substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves the bromination of a precursor compound followed by sulfonylation. The reaction conditions often require the use of solvents such as chloroform or dichloromethane and catalysts like aluminum chloride. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated ethanone group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.

Scientific Research Applications

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its effects involves interactions with specific molecular targets. The brominated ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: A simpler brominated ethanone compound used in organic synthesis.

    Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but lacks the indole ring.

    Indole-3-acetaldehyde: Features an indole ring but lacks the brominated ethanone and phenylsulfonyl groups.

Uniqueness

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is unique due to its combination of a brominated ethanone group, an indole ring, and a phenylsulfonyl group. This structural complexity provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

332135-64-5

Molecular Formula

C16H12BrNO3S

Molecular Weight

378.2 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone

InChI

InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2

InChI Key

LVLVCIDHENQGHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr

Origin of Product

United States

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